molecular formula C7H6F3NO3S B128149 5-Methylpyridin-2-YL trifluoromethanesulfonate CAS No. 154447-03-7

5-Methylpyridin-2-YL trifluoromethanesulfonate

Cat. No.: B128149
CAS No.: 154447-03-7
M. Wt: 241.19 g/mol
InChI Key: IULKVMJKTKNACP-UHFFFAOYSA-N
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Description

5-Methylpyridin-2-YL trifluoromethanesulfonate is a chemical compound with the molecular formula C7H6F3NO3S. It is known for its utility in various chemical reactions, particularly in organic synthesis. The compound is characterized by the presence of a trifluoromethanesulfonate group attached to a methylpyridine ring, which imparts unique reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylpyridin-2-YL trifluoromethanesulfonate typically involves the reaction of 5-methyl-2-hydroxypyridine with trifluoromethanesulfonic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:

5-methyl-2-hydroxypyridine+trifluoromethanesulfonic anhydride5-Methylpyridin-2-YL trifluoromethanesulfonate\text{5-methyl-2-hydroxypyridine} + \text{trifluoromethanesulfonic anhydride} \rightarrow \text{this compound} 5-methyl-2-hydroxypyridine+trifluoromethanesulfonic anhydride→5-Methylpyridin-2-YL trifluoromethanesulfonate

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction is typically conducted in a solvent such as dichloromethane or acetonitrile, and the product is purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

5-Methylpyridin-2-YL trifluoromethanesulfonate undergoes various types of chemical reactions, including:

    Substitution Reactions: The trifluoromethanesulfonate group can be substituted by nucleophiles such as amines, alcohols, and thiols.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles.

    Solvents: Dichloromethane, acetonitrile, and other polar aprotic solvents are typically used.

    Catalysts: In some cases, catalysts such as palladium or copper may be used to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine would yield an amide, while reaction with an alcohol would yield an ester.

Scientific Research Applications

5-Methylpyridin-2-YL trifluoromethanesulfonate has several applications in scientific research:

    Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, particularly in the formation of carbon-nitrogen and carbon-oxygen bonds.

    Medicinal Chemistry: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Material Science: It is used in the preparation of functional materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Methylpyridin-2-YL trifluoromethanesulfonate involves the activation of the trifluoromethanesulfonate group, which makes the pyridine ring more susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-2-hydroxypyridine: The precursor to 5-Methylpyridin-2-YL trifluoromethanesulfonate.

    Trifluoromethanesulfonic Anhydride: The reagent used in the synthesis of the compound.

    Other Pyridine Derivatives: Compounds such as 2-chloropyridine and 2-bromopyridine, which also undergo similar substitution reactions.

Uniqueness

This compound is unique due to the presence of the trifluoromethanesulfonate group, which imparts high reactivity and selectivity in nucleophilic substitution reactions. This makes it a valuable reagent in organic synthesis and various scientific research applications.

Properties

IUPAC Name

(5-methylpyridin-2-yl) trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO3S/c1-5-2-3-6(11-4-5)14-15(12,13)7(8,9)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IULKVMJKTKNACP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00571886
Record name 5-Methylpyridin-2-yl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00571886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154447-03-7
Record name 5-Methylpyridin-2-yl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00571886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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